molecular formula C22H19FN4O4S B2728104 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021216-01-2

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2728104
CAS No.: 1021216-01-2
M. Wt: 454.48
InChI Key: WTZWKFAYDFTBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical entity, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, is a sophisticated small molecule inhibitor of significant interest in oncology and kinase research. Its core structure is based on the pyrazolopyridine scaffold, a privileged structure in medicinal chemistry known for its ability to interact with the ATP-binding site of various kinases. The specific substitutions, including the 3-fluorophenyl and furan-2-yl groups, are strategically designed to optimize binding affinity and selectivity. This compound is primarily utilized in biochemical assays to study aberrant kinase signaling pathways that drive cellular proliferation and survival in diseases like cancer. Researchers employ it as a critical tool compound for target validation, mechanism-of-action studies, and high-throughput screening campaigns to identify and characterize downstream effects of kinase inhibition. Its mechanism is believed to involve potent inhibition of key kinases, such as members of the cyclin-dependent kinase (CDK) family or other promising targets like PIM kinases, which are implicated in cell cycle progression and apoptosis. The investigation of this molecule and its analogs contributes to the development of novel targeted therapeutics, providing invaluable structure-activity relationship (SAR) data that guides the design of more potent and selective clinical candidates. The compound is For Research Use Only and is a vital reagent for advancing our understanding of intracellular signaling networks.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O4S/c1-13-20-17(22(28)24-15-5-2-4-14(23)10-15)11-18(19-6-3-8-31-19)25-21(20)27(26-13)16-7-9-32(29,30)12-16/h2-6,8,10-11,16H,7,9,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZWKFAYDFTBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC(=CC=C4)F)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest various mechanisms of action that could be beneficial in therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C_{18}H_{18}F_{N}_{3}O_{3}S with a molecular weight of approximately 379.47 g/mol. The structure includes several notable functional groups, such as a tetrahydrothiophene ring, a furan moiety, and a pyrazolo[3,4-b]pyridine core, which are associated with diverse biological activities.

Property Value
Molecular FormulaC₁₈H₁₈F₃N₃O₃S
Molecular Weight379.47 g/mol
Structural FeaturesTetrahydrothiophene, Furan, Pyrazole

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Antitumor Activity : The presence of the pyrazolo[3,4-b]pyridine structure is linked to significant anticancer properties. Compounds in this class have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : The unique functional groups enhance its interaction with microbial targets, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Interaction with various receptors could modulate signaling pathways critical for tumor growth and immune responses.
  • Oxidative Stress Reduction : Potential antioxidant properties may help in reducing oxidative stress, contributing to its protective effects against cellular damage.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds within the pyrazolo[3,4-b]pyridine family:

  • A study published in Molecules highlighted the anticancer effects of pyrazolo derivatives, indicating that modifications to the nitrogen heterocycles can enhance efficacy against specific cancer types .
  • Another research article focused on the synthesis and biological evaluation of pyrazole derivatives found that certain substitutions significantly increased antimicrobial activity .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

Compound Name Biological Activity Unique Features
1-(4-Fluoro-3-hydroxyphenyl)ethanoneAntimicrobialSimpler structure with fewer rings
N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl...AntitumorContains both furan and nitrogen heterocycles
N-(1,1-dioxidotetrahydrothiophen-3-yl)...AnalgesicFeatures a tetrahydrothiophene ring

Scientific Research Applications

Biological Activities

This compound has garnered interest due to its potential biological activities, which include:

  • Neurological Modulation : Preliminary studies suggest that compounds with similar structures may act as modulators of ion channels or receptors involved in neurological processes. The specific mechanism may involve interactions with proteins or receptors within cellular pathways.

Medicinal Chemistry

The unique structural features of this compound make it a valuable candidate for drug discovery efforts aimed at treating diseases related to ion channel dysfunctions. Its potential applications include:

  • Antitumor Activity : Compounds in the pyrazolo[3,4-b]pyridine class have shown promise in cancer therapy due to their ability to inhibit specific kinases involved in tumor progression.

Antimicrobial Properties

Research into related compounds has indicated potential antimicrobial activity. The incorporation of the furan and thiophene rings may enhance this activity by improving interaction with bacterial cell membranes or enzymes.

Ion Channel Modulation

Given its structural characteristics, this compound may interact with ion channels, potentially leading to therapeutic applications in conditions such as epilepsy or cardiac arrhythmias.

Analytical Techniques

Characterization of this compound typically employs various analytical techniques:

  • Nuclear Magnetic Resonance Spectroscopy (NMR) : Used to confirm the structure and purity.
  • Mass Spectrometry (MS) : Employed for molecular weight determination and structural elucidation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Core Structure Key Substituents Synthetic Highlights
Target Compound Pyrazolo[3,4-b]pyridine 1,1-Dioxidotetrahydrothiophen-3-yl, 3-fluorophenyl, furan-2-yl, methyl Likely Suzuki coupling (furan), sulfone oxidation, amidation
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine () Pyrazolo[4,3-b]pyridine 3-Chloro-4-fluorophenyl Pd-catalyzed coupling, Boc protection/deprotection
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-...-1,4-dihydropyridine-3-carboxamide) () 1,4-Dihydropyridine 2-Furyl, methoxyphenyl, thioether Nucleophilic substitution, thioether formation
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-pyrazolo[3,4-b]pyridine-4-carboxamide () Pyrazolo[3,4-b]pyridine Ethyl, methyl, phenyl Amide coupling, alkylation
Chromenone-Pyrazolo[3,4-d]pyrimidine Derivatives () Pyrazolo[3,4-d]pyrimidine 3-Fluorophenyl, chromenone, methylthio Suzuki-Miyaura coupling, SNAr reactions

Key Observations:

Core Heterocycles :

  • The target’s pyrazolo[3,4-b]pyridine core is distinct from dihydropyridines () and pyrazolo[3,4-d]pyrimidines (–7). The fully aromatic pyrazolo-pyridine offers greater stability compared to 1,4-dihydropyridines, which are prone to oxidation .

Substituent Effects: The sulfone group in the target compound improves aqueous solubility relative to non-polar analogs like the ethyl/methyl-substituted pyrazolo[3,4-b]pyridine in . Fluorophenyl groups (target vs. –7) enhance binding affinity in hydrophobic pockets but may increase metabolic resistance compared to methoxy or chloro substituents . Furan-2-yl (target and ) contributes to π-stacking interactions but may reduce metabolic stability compared to saturated rings .

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step functionalization (e.g., sulfone formation, cross-coupling), comparable to the Pd-mediated steps in and .
  • In contrast, ’s alkylation/amide coupling route is simpler but yields less polar analogs .

Preparation Methods

Synthesis of the Pyrazolo[3,4-b]Pyridine Core

The pyrazolo[3,4-b]pyridine scaffold is constructed via cyclocondensation reactions. A representative approach involves:

  • Formation of Ethyl 1H-Pyrazole-4-Carboxylate :
    Acetoacetic ester (1a ) reacts with triethyl orthoformate in acetic anhydride to yield 2-ethoxymethylene acetoacetic ester (2a ). Subsequent treatment with hydrazine hydrate generates ethyl 1H-pyrazole-4-carboxylate (3a ).
  • Methylation and Saponification :
    Methylation of 3a with dimethyl sulfate produces ethyl 1-methyl-1H-pyrazole-4-carboxylate (4a ), which undergoes saponification with NaOH to form 1-methyl-1H-pyrazole-4-carboxylic acid (5a ).
  • Pyrazolo[3,4-b]Pyridine Formation :
    Cyclization of 5a with ammonia or amines under acidic conditions yields the pyrazolo[3,4-b]pyridine core. For example, reaction with 3-fluorophenylamine in the presence of POCl3 facilitates ring closure.

Key Parameters :

  • Temperature: 80–100°C for cyclization.
  • Catalysts: Lewis acids (e.g., ZnCl2) improve yields by 15–20%.

Introduction of the 1,1-Dioxidotetrahydrothiophen-3-yl Group

The tetrahydrothiophene 1,1-dioxide moiety is introduced via nucleophilic substitution or conjugate addition:

  • Synthesis of 3-Aminotetrahydrothiophene 1,1-Dioxide :
    Bromination of 3-sulfolene (13 ) with N-bromosuccinimide (NBS) yields β-bromosulfide (14 ), which is dehydrohalogenated to form 15 . Oxidation with m-CPBA produces the sulfone, followed by conjugate addition with amines to afford 3-aminotetrahydrothiophene 1,1-dioxide derivatives.
  • Substitution at the Pyrazole Nitrogen :
    The amine group of 3-aminotetrahydrothiophene 1,1-dioxide displaces leaving groups (e.g., halides) on the pyrazole nitrogen under basic conditions (K2CO3, DMF, 60°C).

Optimization :

  • Solvent polarity influences substitution efficiency; DMF outperforms THF by 30% in yield.

Formation of the Carboxamide Functionality

The carboxamide group is installed via acid chloride intermediates:

  • Acid Chloride Generation :
    Treatment of 1-methyl-1H-pyrazole-4-carboxylic acid (5a ) with thionyl chloride (SOCl2) at reflux produces the corresponding acid chloride (6a ).
  • Amidation with 3-Fluorophenylamine :
    Reaction of 6a with 3-fluorophenylamine in anhydrous THF, catalyzed by Hünig’s base, yields the carboxamide. Purification via recrystallization (ethyl acetate/hexane) achieves >95% purity.

Challenges :

  • Moisture-sensitive steps require strict anhydrous conditions.
  • Excess amine (1.5 eq.) minimizes dimerization side products.

Installation of the Furan-2-yl and Methyl Substituents

The furan-2-yl and methyl groups are introduced through cross-coupling and alkylation:

  • Suzuki-Miyaura Coupling for Furan-2-yl :
    Palladium-catalyzed coupling of 6-bromo-pyrazolo[3,4-b]pyridine with furan-2-ylboronic acid (Pd(PPh3)4, Na2CO3, dioxane, 90°C) installs the furan ring.
  • Methylation at Position 3 :
    Direct alkylation using methyl iodide (CH3I) and NaH in DMF at 0°C selectively methylates the pyrazole nitrogen.

Yield Enhancements :

  • Microwave-assisted Suzuki reactions reduce reaction time from 12 h to 2 h, improving yield by 25%.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

Parameter Optimal Range Impact on Yield
Temperature 60–80°C (cyclization) ±10% yield
Solvent Polarity DMF > THF +30% substitution
Catalyst (Pd) Pd(PPh3)4 +20% coupling
Reaction Time 2–4 h (amidation) Minimizes degradation

Data aggregated from.

Comparative Analysis of Synthetic Routes

Three primary routes have been reported:

Method Steps Total Yield (%) Purity (%) Key Advantage
Sequential Assembly 7 28 92 Modular flexibility
Convergent Synthesis 5 35 95 Shorter route
One-Pot Multi-Step 4 22 88 Reduced purification steps

Convergent synthesis, which separately constructs the pyrazolo core and tetrahydrothiophene moiety before coupling, offers the best balance of efficiency and yield.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis requires careful control of regioselectivity and functional group compatibility. For example, pyrazolo[3,4-b]pyridine cores often require cyclization under acidic or basic conditions, while furan and fluorophenyl substituents may demand protection/deprotection strategies to avoid side reactions . Optimization via Design of Experiments (DoE) can systematically vary parameters (e.g., temperature, catalyst loading) to maximize yield and purity, as demonstrated in flow-chemistry protocols for analogous heterocycles .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound, particularly the orientation of the 1,1-dioxidotetrahydrothiophene moiety?

  • Methodology :

  • 1H/13C NMR : Assign signals using 2D experiments (COSY, HSQC) to distinguish between tetrahydrothiophene sulfone protons and pyrazolo-pyridine aromatic protons. Fluorine-19 NMR can confirm para/meta substitution on the 3-fluorophenyl group .
  • IR : Identify sulfone (S=O) stretching vibrations at ~1300–1150 cm⁻¹ and furan C-O-C bands near 1015 cm⁻¹ .
  • HRMS : Verify molecular formula via exact mass matching, critical for distinguishing regioisomers .

Q. What in vitro assays are recommended for initial biological screening of this compound, given its structural similarity to kinase inhibitors?

  • Methodology : Prioritize kinase inhibition panels (e.g., ATP-competitive assays) due to the pyrazolo-pyridine scaffold’s known affinity for kinase active sites. Use fluorogenic substrates or TR-FRET-based assays to measure IC₅₀ values. Include cytotoxicity assays (e.g., MTT) against relevant cell lines to assess therapeutic index .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,1-dioxidotetrahydrothiophene group influence binding to biological targets compared to non-sulfonated analogs?

  • Methodology :

  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare sulfone-containing and desulfonated analogs. The sulfone group may enhance hydrogen bonding or induce conformational strain in the tetrahydrothiophene ring, altering binding pocket interactions .
  • SAR Analysis : Synthesize analogs with varied sulfone substituents (e.g., sulfonamide, sulfoxide) and compare activity in kinase inhibition assays. Contradictory data (e.g., reduced potency despite predicted H-bonding) may indicate steric clashes, requiring crystallographic validation .

Q. What strategies mitigate metabolic instability of the furan-2-yl group in preclinical studies?

  • Methodology :

  • Metabolite Identification : Incubate the compound with liver microsomes (human/rodent) and analyze via LC-MS/MS to identify oxidation products (e.g., furan epoxidation).
  • Bioisosteric Replacement : Replace furan with thiophene or pyridine rings to reduce CYP450-mediated oxidation while maintaining π-stacking interactions. Compare logP and solubility profiles to balance lipophilicity .

Q. How can contradictory data on the compound’s solubility in polar solvents be reconciled?

  • Methodology :

  • Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. Experimental discrepancies may arise from polymorphism; characterize solid-state forms via PXRD and DSC .
  • Co-Solvency Approach : Use DMSO-water or PEG-based systems to enhance solubility for in vivo dosing, validated by phase diagrams and stability testing .

Experimental Design & Data Analysis

Q. What orthogonal chromatographic methods validate purity for this compound, given its propensity for degradation under acidic conditions?

  • Methodology :

  • HPLC : Use neutral mobile phases (e.g., ammonium acetate buffer) with C18 columns to avoid acid-catalyzed decomposition. Monitor at 254 nm for aromatic chromophores.
  • LC-MS : Confirm absence of degradants (e.g., sulfone hydrolysis products) with m/z matching predicted fragments .

Q. How should researchers design dose-response studies to account for off-target effects mediated by the 3-fluorophenyl group?

  • Methodology :

  • Counter-Screening : Include assays for common off-targets (e.g., GPCRs, ion channels) using radioligand binding or calcium flux assays.
  • Proteomic Profiling : Employ affinity pull-down followed by mass spectrometry to identify unexpected interactors .

Contradiction Resolution

Q. How can conflicting reports on the compound’s stability in aqueous buffers be addressed?

  • Methodology :

  • Forced Degradation Studies : Expose to stress conditions (pH 1–13, UV light, heat) and quantify degradation via HPLC. Buffer composition (e.g., phosphate vs. citrate) may catalyze specific pathways .
  • Isotope-Labeling : Synthesize deuterated analogs at labile positions (e.g., furan or sulfone) to trace degradation mechanisms .

Tables

Key Analytical Data Technique Reference
Sulfone S=O stretchingIR
19F NMR chemical shift (3-fluorophenyl)NMR
HRMS (M+H)+LC-MS
LogP (calculated)HPLC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.